2,7,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,7,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol is a useful research compound. Its molecular formula is C18H25N3O and its molecular weight is 299.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.199762429 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
Norfloxacin , a fluorinated piperazinyl-substituted congener of nalidixic acid, shows enhanced antibacterial activity against Gram-negative pathogens and some Gram-positive organisms compared to nalidixic acid. It has been effective in treating urinary tract infections, bacterial gastroenteritis, and gonorrhea due to penicillin-resistant N. gonorrhoeae (Holmes et al., 2012).
Corrosion Inhibition
Quinoline derivatives are recognized for their anticorrosive properties. Their effectiveness is attributed to the formation of stable chelating complexes with metallic surfaces, offering a promising approach for corrosion prevention in various industries (Verma et al., 2020).
Anti-Mycobacterial Activity
Piperazine and its analogues have been noted for their potent anti-mycobacterial properties, showing activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine-based compounds in developing new anti-tuberculosis medications (Girase et al., 2020).
Metabolic Cytoprotection
Trimetazidine (TMZ) , a piperazine derivative, is employed for angina pectoris treatment, exerting its anti-ischemic effect through metabolic cytoprotection rather than affecting hemodynamics or myocardial oxygen consumption. Its action involves influencing myocardial energetic metabolism and reducing fatty acid utilization (Cargnoni et al., 1999).
Properties
IUPAC Name |
2,7,8-trimethyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-12-5-6-15-17(13(12)2)19-14(3)16(18(15)22)11-21-9-7-20(4)8-10-21/h5-6H,7-11H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAWBJIQMWDYJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN3CCN(CC3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.